molecular formula C26H23F2N3O4 B2770676 N-(2,5-difluorophenyl)-2-{6,7-dimethoxy-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide CAS No. 899949-33-8

N-(2,5-difluorophenyl)-2-{6,7-dimethoxy-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide

Cat. No.: B2770676
CAS No.: 899949-33-8
M. Wt: 479.484
InChI Key: DVBTVGAJESIWPZ-UHFFFAOYSA-N
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Description

N-(2,5-difluorophenyl)-2-{6,7-dimethoxy-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an anilinomethyl group, dimethoxy substitutions on a quinoline ring, and a difluorophenylacetamide moiety.

Scientific Research Applications

N-(2,5-difluorophenyl)-2-{6,7-dimethoxy-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in biochemical assays and drug discovery.

    Medicine: Potential therapeutic applications include its use as a lead compound for developing new drugs targeting specific pathways.

    Industry: It can be used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

Target of Action

The primary target of this compound is Carbonic Anhydrase 2 . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.

Mode of Action

It is known to interact with its target, carbonic anhydrase 2 . The interaction between the compound and its target may result in changes in the activity of the enzyme, potentially influencing various physiological processes.

Preparation Methods

The synthesis of N-(2,5-difluorophenyl)-2-{6,7-dimethoxy-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide typically involves multiple steps, including the formation of the quinoline core, introduction of the anilinomethyl group, and subsequent functionalization with the difluorophenylacetamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity. Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The quinoline ring can be oxidized under specific conditions, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the quinoline ring, potentially forming alcohol derivatives.

    Substitution: The anilinomethyl and difluorophenyl groups can participate in substitution reactions, allowing for the introduction of different functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.

Comparison with Similar Compounds

Similar compounds include:

  • 2-[3-(anilinomethyl)-6,7-dimethoxy-2-oxoquinolin-1(2H)-yl]-N-(3-chloro-2-methylphenyl)acetamide
  • 2-[3-(anilinomethyl)-6,7-dimethoxy-2-oxoquinolin-1(2H)-yl]-N-(4-ethoxyphenyl)acetamide These compounds share the quinoline core and anilinomethyl group but differ in the substituents on the phenylacetamide moiety. The unique combination of the difluorophenyl group in N-(2,5-difluorophenyl)-2-{6,7-dimethoxy-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide enhances its chemical stability and biological activity compared to its analogs.

Properties

IUPAC Name

2-[3-(anilinomethyl)-6,7-dimethoxy-2-oxoquinolin-1-yl]-N-(2,5-difluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23F2N3O4/c1-34-23-11-16-10-17(14-29-19-6-4-3-5-7-19)26(33)31(22(16)13-24(23)35-2)15-25(32)30-21-12-18(27)8-9-20(21)28/h3-13,29H,14-15H2,1-2H3,(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVBTVGAJESIWPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C=C(C(=O)N2CC(=O)NC3=C(C=CC(=C3)F)F)CNC4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23F2N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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